ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate -

ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate

Catalog Number: EVT-4295461
CAS Number:
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-aryl-3-cyano-6-(3,4-dimethoxyphenyl)pyridines

Compound Description: This class of compounds was synthesized using 3,4-dimethoxyacetophenone, an aldehyde, malononitrile (or ethyl cyanoacetate), and ammonium acetate in the presence of a Bronsted acidic ionic liquid catalyst []. The research focused on tautomerism and favored the formation of the more stable tautomeric forms.

4-Aryl-3-cyano-6-(3,4-dimethoxyphenyl)-2(1H)-pyridinones

Compound Description: This class of compounds represents the tautomeric counterparts of the 2-amino-4-aryl-3-cyano-6-(3,4-dimethoxyphenyl)pyridines, also synthesized in the same study []. Theoretical calculations supported the preferential formation of these tautomeric forms due to their enhanced stability.

5-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT-362)

Compound Description: KT-362 is a novel intracellular calcium antagonist studied for its vasorelaxant properties [, , ]. Research suggests it inhibits vascular smooth muscle contraction through various mechanisms, including blocking calcium channels, impeding receptor-mediated calcium mobilization, and suppressing receptor-mediated calcium sensitization of contractile elements [].

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511, ecabapide)

Compound Description: DQ-2511, also known as ecabapide, is recognized for its anti-ulcer properties and vasodilatory effects [, , ]. Studies indicate that it increases cyclic GMP production in parietal cells without affecting intracellular calcium levels, leading to the activation of housekeeping chloride channels [].

(S)-[p-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole

Compound Description: This compound served as a lead compound in developing highly cardioselective beta-adrenoceptor antagonists lacking intrinsic sympathomimetic activity (ISA) []. Researchers explored structural modifications around this compound to mitigate ISA by influencing receptor activation by the drug or its metabolites [].

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51)

Compound Description: S-51 emerged as a highly potent and cardioselective beta-adrenoceptor antagonist devoid of ISA []. This compound was derived from modifications of the lead compound (S)-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole, aiming to minimize ISA [].

3-(3-Chloro-2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide (6)

Compound Description: Compound 6 served as a key intermediate in synthesizing a series of 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido- benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides []. This compound was prepared through a multi-step synthesis involving the condensation of a thiophene-2-carboxamide derivative with monochloroacetyl chloride [].

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds was synthesized by reacting compound 6 with various 4-substituted phenyl-carbamido-phosphoric acid dichlorides []. These compounds were designed for their potential antimicrobial activity and were subjected to biological evaluation and docking studies [].

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-morpholine/piperidine/4-methyl piperizine-carboxamides (9g-i)

Compound Description: These compounds were synthesized similarly to compounds 9a-f, reacting compound 6 with morpholinyl/piperidinyl/N-methyl piperizinyl-carbamido-phosphoric acid dichlorides []. They were also designed for potential antimicrobial activity and underwent biological evaluations and docking studies [].

5-Cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil (1)

Compound Description: This compound was a crucial starting material in a study focusing on the synthesis and anticancer evaluation of poly functionally substituted pyrimidine-2-thione derivatives [].

4-Chloropyrimidine-2-thione derivative (2)

Compound Description: This compound acted as a key intermediate derived from 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil (1) in a study exploring the synthesis and anticancer potential of substituted pyrimidine-2-thione derivatives [].

Compound Description: These compounds were synthesized from the 4-chloropyrimidine-2-thione derivative (2) through various substitution reactions involving sulfa drugs, p-aminoacetophenone, and benzocaine []. These derivatives were evaluated for their anticancer activity against specific cancer cell lines [].

Compound Description: These compounds were synthesized from the 4-chloropyrimidine-2-thione derivative (2) through a series of reactions, including hydrazinolysis, condensation with α,β-unsaturated ketones, and subsequent cyclization reactions []. They were part of a broader study investigating the anticancer potential of diverse pyrimidine-2-thione derivatives [].

Compound Description: These compounds were prepared from the 4-chloropyrimidine-2-thione derivative (2) via a sequence of reactions, including imidazole ring formation, Mannich reactions, and condensations with aryl aldehydes []. They represented a subset of compounds evaluated for their anticancer activity in a study focusing on pyrimidine-2-thione derivatives [].

Pyridoimidazopyrimidine-thiones and triazolopyrimidines

Compound Description: These compounds were synthesized from the 4-chloropyrimidine-2-thione derivative (2) using various synthetic strategies to construct the pyridoimidazopyrimidine-thione and triazolopyrimidine frameworks []. They were part of a larger study aimed at discovering novel anticancer agents based on modified pyrimidine-2-thiones [].

4-Benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine (3c)

Compound Description: Compound 3c showed the most potent intracellular calcium activity amongst a series of substituted 1,4-benzoxazines bearing an amino side chain at the 2-position []. These compounds were designed and synthesized to explore their effects on intracellular calcium levels [].

4-[(2-(3,4-Dimethoxyphenyl)ethyl]-3-thiosemicarbazide (2)

Compound Description: Compound 2 served as a versatile precursor in synthesizing new 1-substituted benzylidene/furfurylidene-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiosemicarbazides (3) []. These compounds were further utilized to prepare thiazolidinone and imidazolidinedione derivatives, which were evaluated for their hypnotic activity [].

1-Substituted benzylidene/furfurylidene-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiosemicarbazides (3)

Compound Description: These compounds were synthesized from 4-[(2-(3,4-dimethoxyphenyl)ethyl]-3-thiosemicarbazide (2) by reacting it with various substituted benzaldehydes or furfural derivatives []. These intermediates were then used to obtain thiazolidinone and imidazolidinedione derivatives with potential hypnotic properties [].

2-(Substituted benzylidene/furfurylidene)hydrazono-3-[2-(3,4-dimethoxyphenyl)ethyl]thiazolidin-4-ones (4)

Compound Description: These compounds were prepared by cyclizing 1-substituted benzylidene/furfurylidene-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiosemicarbazides (3) with chloroacetic acid []. They were evaluated for their potential to enhance pentobarbital-induced hypnosis [].

1-(Substituted benzylidene/furfurylidene)-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-4,5-imidazolidinediones (5)

Compound Description: These compounds were synthesized by cyclizing 1-substituted benzylidene/furfurylidene-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiosemicarbazides (3) with oxalyl chloride []. Their potential to potentiate pentobarbital-induced hypnosis was also investigated [].

3-Amino-N-methylbenzamide and its Acetylated Derivative

Compound Description: These compounds represent key metabolites identified in the urine of rats administered with 14C-labeled ecabapide (DQ-2511) []. The formation of 3-amino-N-methylbenzamide, resulting from N-dealkylation followed by acetylation, represented the major metabolic pathway of ecabapide [].

Compound Description: These compounds represent minor metabolites of ecabapide detected in the urine of rats []. N-demethylation of the benzamide moiety, along with subsequent oxidation to carbinolamines and glucuronidation, constituted alternative metabolic pathways [].

Hydrochloride hydrate N-{[3-{[[2-(3,4-dimethoxyphenyl}ethyl]amino]propyl}]-4-nitrobenzamide

Compound Description: This compound, characterized by its hydrochloride hydrate form, is described as a potential anti-arrhythmic agent [].

1-[[2-3,4-Dimethoxyphenyl ethyl] amino]-3-(4-hydroxyphenoxy)-2-propanol (DMPHP)

Compound Description: DMPHP is a cardioselective beta-adrenoceptor agonist investigated for its cardiostimulant properties [].

Ethyl 2-Amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylates

Compound Description: This series of compounds was explored for their potential cytotoxic activity [].

Combretastatin derivatives with adamantane fragment

Compound Description: This class of compounds, incorporating an adamantane moiety, was investigated for its antiproliferative activity [].

Properties

Product Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C22H28N2O5S/c1-4-29-22(26)20-16(15-8-9-17(27-2)18(12-15)28-3)14-30-21(20)23-19(25)13-24-10-6-5-7-11-24/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,23,25)

InChI Key

KBXGGKPRUFMNPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CN3CCCCC3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CN3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.